- A General and Modular Approach to BCP Alkylamines via Multicomponent Difunctionalization of [1.1.1]PropellaneJournal of the American Chemical Society, 2023, 145(9), 5363-5369,
Cas no 943-08-8 (2-(Difluoromethyl)sulfanyl-1,3-benzothiazole)

943-08-8 structure
Nome del prodotto:2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzothiazole,2-[(difluoromethyl)thio]-
- 2-(difluoromethylsulfanyl)-1,3-benzothiazole
- 2-AMINO-3-TRIFLUOROMETHYLBENZONITRILE
- 2-(difluoromethylthio)benzo[d]thiazole
- 2-(difluoromethylthio)benzothiazole
- 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole
- 2-Difluormethylthiobenzothiazol
- 2-Difluormethylthio-benzthiaxazol
- 2-difluoromethylsulfanyl-benzothiazole
- HMS1762N13
- 2-[(Difluoromethyl)thio]benzothiazole (ACI)
- 2-((Difluoromethyl)thio)benzo[d]thiazole
- Z55073648
- 943-08-8
- BS-29880
- C8H5F2NS2
- SCHEMBL15003935
- XYUPZERKMMCICQ-UHFFFAOYSA-N
- DTXSID30364107
- NCGC00319969-01
- 2-[(difluoro-methyl)sulfanyl]-1,3-benzothiazole
- MFCD00518584
- AKOS001035843
- EN300-89177
- CS-0186378
- AB01316392-02
- CCG-321108
- 2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
-
- MDL: MFCD00518584
- Inchi: 1S/C8H5F2NS2/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4,7H
- Chiave InChI: XYUPZERKMMCICQ-UHFFFAOYSA-N
- Sorrisi: FC(SC1SC2C(=CC=CC=2)N=1)F
Proprietà calcolate
- Massa esatta: 216.98300
- Massa monoisotopica: 216.983
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
- Complessità: 180
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 66.4A^2
- XLogP3: 4
Proprietà sperimentali
- Densità: 1.46±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 32-33°C
- Punto di ebollizione: 70-75 ºC (0.1 Torr)
- Punto di infiammabilità: 109.7±30.1 ºC,
- Indice di rifrazione: 1.6088 (589.3 nm 25 ºC)
- Solubilità: Quasi insolubile (0,098 g/l) (25°C),
- PSA: 66.43000
- LogP: 3.61100
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Informazioni sulla sicurezza
- Codice categoria di pericolo: 20/21/22-36/37/38
- Istruzioni di sicurezza: S26; S36/37/39
- Frasi di rischio:R20/21/22; R36/37/38
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FP543-1g |
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole |
943-08-8 | 98% | 1g |
1283.0CNY | 2021-07-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FP543-200mg |
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole |
943-08-8 | 98% | 200mg |
364.0CNY | 2021-07-10 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD63097-250mg |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 98% | 250mg |
¥124.0 | 2024-04-17 | |
Chemenu | CM361643-1g |
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |
943-08-8 | 95%+ | 1g |
$89 | 2024-07-19 | |
Alichem | A059004086-5g |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 97% | 5g |
$1017.60 | 2023-08-31 | |
TRC | D591700-25mg |
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |
943-08-8 | 25mg |
$ 70.00 | 2022-06-05 | ||
TRC | D591700-50mg |
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |
943-08-8 | 50mg |
$ 95.00 | 2022-06-05 | ||
Alichem | A059004086-1g |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 97% | 1g |
$326.40 | 2023-08-31 | |
eNovation Chemicals LLC | Y1226383-5g |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 95% | 5g |
$650 | 2024-06-03 | |
Enamine | EN300-89177-2.5g |
2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole |
943-08-8 | 95% | 2.5g |
$286.0 | 2023-09-01 |
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Fluorobenzene ; 30 min, rt
1.2 overnight, rt
1.2 overnight, rt
Riferimento
- Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt: Reaction, Scope and Mechanistic StudyJournal of Organic Chemistry, 2019, 84(24), 15948-15957,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Dimethyl-p-toluidine Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Dimethylformamide ; 24 h, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water
1.2 Reagents: Hydrogen peroxide Solvents: Water
Riferimento
- Radical Difluoromethylation of Thiols with Difluoromethylphosphonium Triflate under Photoredox CatalysisJournal of Organic Chemistry, 2017, 82(14), 7373-7378,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 20 h, 20 - 30 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; overnight, 40 - 45 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; overnight, 40 - 45 °C
Riferimento
- Electrochemical Difluoromethylation of Electron-rich OlefinsOrganic Letters, 2023, 25(10), 1678-1682,
Metodo di produzione 5
Condizioni di reazione
1.1 Solvents: p-Xylene ; 1 h, 90 °C
Riferimento
- Conversion between difluorocarbene and difluoromethylene ylideChemistry - A European Journal, 2013, 19(45), 15261-15266,
Metodo di produzione 6
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 8 h, 60 °C
Riferimento
- Synthesis and application of difluoro methylene phosphorus inner salt, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 0.5 h, rt
1.2 2 h, rt; 12 h, 60 °C
1.3 Reagents: Water
1.2 2 h, rt; 12 h, 60 °C
1.3 Reagents: Water
Riferimento
- Radical Fluoroalkylation of Isocyanides with Fluorinated Sulfones by Visible-Light Photoredox CatalysisAngewandte Chemie, 2016, 55(8), 2743-2747,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 0.5 h, rt
1.2 2 h, rt; 12 h, 60 °C
1.3 Solvents: Water
1.2 2 h, rt; 12 h, 60 °C
1.3 Solvents: Water
Riferimento
- Visible-Light- and Oxygen-Promoted Direct Csp2-H Radical Difluoromethylation of Coumarins and Antifungal ActivitiesOrganic Letters, 2018, 20(21), 6901-6905,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile , Water ; 10 min, rt
Riferimento
- Study on the mild, rapid and selective difluorocarbene-mediated triclassification of iododifluoroacetophenone with secondary amines and tree model for product classificationTetrahedron, 2021, 78,,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C
Riferimento
- Synthesis of gem-Difluorocyclopropa(e)nes and O-, S-, N-, and P-Difluoromethylated Compounds with TMSCF2BrAngewandte Chemie, 2013, 52(47), 12390-12394,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 0 °C; 15 min, 0 °C
1.2 15 - 60 min, 0 °C; 0.5 - 2.5 h, rt
1.2 15 - 60 min, 0 °C; 0.5 - 2.5 h, rt
Riferimento
- Regio- and chemoselectivity in S- and O- difluoromethylation reactions using diethyl (bromodifluoromethyl)phosphonateJournal of Fluorine Chemistry, 2021, 250,,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 20 h, 20 - 30 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; 40 - 45 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; 40 - 45 °C
Riferimento
- A radical chlorodifluoromethylation protocol for late-stage difluoromethylation and its application to an oncology candidateCell Reports Physical Science, 2021, 2(4),,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water ; 4 h, 50 °C
Riferimento
- Process for preparation of difluoromethyl substituted compounds, China, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 2 min, rt
Riferimento
- Preparation of fluorine-containing compounds for use as nucleophilic reagents for transferring functional groups onto high value organic compounds, World Intellectual Property Organization, , ,
Metodo di produzione 15
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: 1,2-Dimethoxyethane , Water ; rt; 1 h, rt
Riferimento
- From Difluoromethyl 2-Pyridyl Sulfone to Difluorinated Sulfonates: A Protocol for Nucleophilic Difluoro(sulfonato)methylationAngewandte Chemie, 2011, 50(11), 2559-2563,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C
Riferimento
- Keto-Difluoromethylation of Aromatic Alkenes by Photoredox Catalysis: Step-Economical Synthesis of α-CF2H-Substituted Ketones in FlowACS Catalysis, 2019, 9(7), 6555-6563,
Metodo di produzione 18
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 8 h, 60 °C
Riferimento
- Difluoromethylene phosphonium salt, synthesis and application thereof, China, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 2 min, rt
Riferimento
- Silver-Catalyzed Nucleophilic Deoxydifluoromethylthiolation of Activated Aliphatic Alcohols with BT-SCF2HEuropean Journal of Organic Chemistry, 2022, 2022(18),,
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Raw materials
- 1,3-benzothiazole-2-thiol
- Sodium bromodifluoroacetate
- 5-Methylpyrimidin-2-amine
- Sulfonium, (difluoromethyl)phenyl(2,4,6-trimethoxyphenyl)-
- Borate(1-),tetrafluoro-
- Trimethyl(bromodifluoromethyl)silane
- Ethanone, 2,2-difluoro-2-iodo-1-phenyl-
- Sodium 2-mercaptobenzothiazole
- 1-[[bromo(difluoro)methyl]-ethoxy-phosphoryl]oxyethane
- (Chlorodifluoromethyl)trimethylsilane
- 2,2-difluoro-2-triphenylphosphaniumylacetate
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Preparation Products
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Letteratura correlata
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
943-08-8 (2-(Difluoromethyl)sulfanyl-1,3-benzothiazole) Prodotti correlati
- 615-22-5(2-(Methylthio)benzothiazole)
- 1378265-53-2(3-aminooxolane-2-carboxylic acid)
- 2549186-23-2(5-bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine)
- 67828-44-8(Benzoic acid,5-chloro-2,4-dihydroxy-)
- 2109278-24-0([3-[(4-Aminopyrimidin-2-yl)methyl-methylamino]pyrrolidin-1-yl]-(3,6-dichloropyridin-2-yl)methanone)
- 303791-36-8(3,5-di-tert-butyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide)
- 1805449-51-7(6-Bromo-4-(difluoromethyl)-3-nitropyridine-2-acetic acid)
- 1327523-91-0(N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenoxypropanamide hydrochloride)
- 1451391-88-0(2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid)
- 2171884-50-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methoxybutanoic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:943-08-8)2-(Difluoromethyl)sulfanyl-1,3-benzothiazole

Purezza:99%
Quantità:5g
Prezzo ($):267.0